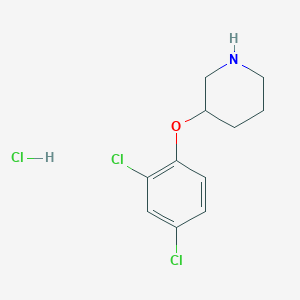

3-(2,4-Dichlorophenoxy)piperidine hydrochloride

説明

Historical Context of Piperidine Derivatives in Chemical Research

The historical development of piperidine chemistry traces back to the mid-nineteenth century when piperidine was first isolated and characterized. Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named it. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the foundation for what would become an extensive field of heterocyclic chemistry.

The structural elucidation of piperidine presented significant challenges to early organic chemists, as documented in historical accounts. During the period from 1850 to 1881, the constitution of piperidine remained a substantial structural problem that seemed tailor-made for the analytical methods of the time. The eventual resolution of piperidine structure marked a turning point in the understanding of saturated nitrogen heterocycles and established the groundwork for the systematic study of piperidine derivatives.

Piperidines have emerged as among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. The pharmaceutical spectrum of piperidine derivatives includes anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects. The versatility of the piperidine structure has made it a cornerstone in medicinal chemistry, with numerous natural and synthetic compounds incorporating this heterocyclic framework.

The natural occurrence of piperidine and its derivatives extends across various biological systems. Piperidine itself has been obtained from black pepper, from Psilocaulon absimile, and in Petrosimonia monandra. The piperidine structural motif is present in numerous natural alkaloids, including piperine, which gives black pepper its spicy taste, the fire ant toxin solenopsin, the nicotine analog anabasine, lobeline, and the toxic alkaloid coniine from poison hemlock.

Structural Classification and Significance of 3-(2,4-Dichlorophenoxy)piperidine hydrochloride

3-(2,4-Dichlorophenoxy)piperidine hydrochloride possesses the molecular formula C₁₁H₁₄Cl₃NO and a molecular weight of 282.59 daltons. The compound is classified under the Chemical Abstracts Service registry number 1185302-73-1 and carries the MDL number MFCD09879208. The International Union of Pure and Applied Chemistry name for this compound is 3-(2,4-dichlorophenoxy)piperidine hydrochloride.

The structural architecture of 3-(2,4-Dichlorophenoxy)piperidine hydrochloride encompasses several key chemical features. The piperidine ring adopts a chair conformation similar to cyclohexane, with the compound exhibiting two distinguishable chair conformations: one with the nitrogen-hydrogen bond in an axial position, and the other in an equatorial position. The dichlorophenoxy substituent at the 3-position of the piperidine ring introduces significant steric and electronic effects that influence the overall molecular properties.

Table 1: Physical and Chemical Properties of 3-(2,4-Dichlorophenoxy)piperidine hydrochloride

The dichlorophenoxy moiety contributes significant lipophilicity to the molecule while the piperidine hydrochloride salt form enhances water solubility. This structural combination creates a compound with balanced physicochemical properties suitable for various research applications. The presence of two chlorine atoms on the phenyl ring in the 2 and 4 positions creates a specific electronic environment that may influence binding interactions and chemical reactivity.

Relationship to Phenoxyacetic Acid Derivatives

The structural relationship between 3-(2,4-Dichlorophenoxy)piperidine hydrochloride and phenoxyacetic acid derivatives represents an important connection in synthetic organic chemistry. Phenoxyacetic acid, with the formula C₈H₈O₃, serves as a fundamental building block for numerous herbicide derivatives. Although not itself usefully active as an herbicide, it forms the part-structure of many phenoxy herbicide derivatives including 4-chloro-2-methylphenoxyacetic acid and 2,4-dichlorophenoxyacetic acid.

Phenoxyacetic acid is an oxygen-phenyl derivative of glycolic acid, functioning both as a monocarboxylic acid and an aryl ether. Its preparation from sodium phenolate and sodium chloroacetate in hot water was first reported in 1880. The phenolate anion reacts via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond. This synthetic pathway demonstrates the fundamental chemistry underlying phenoxy ether formation, which is directly relevant to the structural motif present in 3-(2,4-Dichlorophenoxy)piperidine hydrochloride.

The relationship extends beyond structural similarity to functional considerations. Important phenoxyacetic acid derivatives used as herbicides include 4-chlorophenoxyacetic acid, 2,4-dichlorophenoxyacetic acid, 3,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid, and 2,4,5-trichlorophenoxyacetic acid, along with numerous esters and salts of these compounds. The dichlorophenoxy substitution pattern in 3-(2,4-Dichlorophenoxy)piperidine hydrochloride mirrors the halogenation strategies employed in phenoxyacetic acid herbicide development.

Table 2: Comparative Analysis of Phenoxyacetic Acid Derivatives

Historical Development and Discovery

The historical development of compounds related to 3-(2,4-Dichlorophenoxy)piperidine hydrochloride can be traced through the parallel evolution of piperidine chemistry and phenoxyacetic acid research. The discovery of piperidine in 1852 by Auguste Cahours marked the beginning of systematic investigations into this heterocyclic system. Cahours obtained a colorless basic liquid with a constant boiling point of 106°C through the distillation of a mixture of piperine, water, and potassium hydroxide.

The structural elucidation of piperidine proved to be a formidable challenge that occupied chemists for over three decades. The definitive proof of piperidine structure was not achieved until Albert Ladenburg's insights in 1883, when he clearly understood the cyclization pattern and demonstrated that piperidine could be obtained through the reduction of pyridine. This breakthrough established the foundation for the systematic synthesis and modification of piperidine derivatives.

The development of phenoxyacetic acid chemistry proceeded independently, with the first synthesis reported in 1880 through the reaction of sodium phenolate with sodium chloroacetate. This synthetic methodology established the fundamental approach for creating aryl ether linkages that would later be incorporated into more complex structures, including piperidine derivatives.

The convergence of these two chemical lineages represents a significant advancement in synthetic methodology. The incorporation of dichlorophenoxy substituents onto piperidine frameworks demonstrates the evolution of structure-activity relationship studies in heterocyclic chemistry. The specific 2,4-dichlorophenoxy substitution pattern reflects the influence of herbicide chemistry on the design of novel synthetic intermediates.

Current Research Landscape

The contemporary research landscape surrounding piperidine derivatives, including compounds related to 3-(2,4-Dichlorophenoxy)piperidine hydrochloride, encompasses diverse synthetic methodologies and biological applications. Recent scientific literature demonstrates significant advances in both intra- and intermolecular reactions leading to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.

Current research emphasizes the development of novel synthetic approaches for accessing functionally diverse piperidine derivatives. The pharmaceutical applications of synthetic and natural piperidines continue to expand, with recent scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety. The versatile reactivity of the piperidine ring enables its use as a building block in the synthesis of different organic compounds, making piperidine a useful scaffold in organic chemistry.

Structure-activity relationship studies represent a major focus in contemporary piperidine research. Recent investigations have explored piperidine derivatives as inhibitors of specific enzymatic targets, with particular attention to their potential as antimicrobial agents. The lead compound optimization strategies involve systematic modifications of western, central, and eastern portions of piperidine scaffolds to improve potency and drug disposition properties.

Table 3: Current Research Applications of Piperidine Derivatives

The development of environmentally sustainable synthetic methodologies represents another significant trend in current piperidine research. Green chemistry approaches, including water-mediated cyclization reactions and the use of recyclable catalysts, are being increasingly employed for piperidine synthesis. These methodologies align with contemporary emphasis on reducing the environmental impact of pharmaceutical and fine chemical synthesis.

Computational approaches, including molecular docking and structure-based drug design, are increasingly integrated into piperidine derivative research. These methodologies enable the prediction of binding affinities and interaction mechanisms, facilitating the rational design of novel piperidine compounds with improved properties. The combination of experimental synthesis with computational validation represents a powerful approach for accelerating the discovery of bioactive piperidine derivatives.

The research landscape also encompasses the development of novel catalytic systems for piperidine synthesis. Recent advances include the use of rhodium, palladium, and nickel catalysts for stereoselective piperidine formation, with particular emphasis on achieving high enantioselectivity and functional group tolerance. These catalytic methodologies enable access to previously challenging piperidine derivatives and expand the synthetic toolbox available to medicinal chemists.

特性

IUPAC Name |

3-(2,4-dichlorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO.ClH/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQCTBDMARWOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Substitution of 2,4-Dichlorophenol with Piperidine

The primary synthetic route involves the reaction of 2,4-dichlorophenol with piperidine under basic conditions to form the ether linkage between the phenoxy group and the piperidine ring. This reaction typically proceeds via nucleophilic aromatic substitution facilitated by a base such as sodium hydroxide.

| Reagents | Conditions | Notes |

|---|---|---|

| 2,4-Dichlorophenol | Equimolar or slight excess | Starting aromatic compound |

| Piperidine | Equimolar or slight excess | Nucleophile |

| Sodium hydroxide (NaOH) | Stoichiometric or catalytic amount | To deprotonate phenol and activate it |

| Solvent | Water or polar aprotic solvents | Facilitates solubility and reaction |

| Temperature | 50–100 °C | Controlled to optimize yield |

| Reaction time | Several hours (4–12 h) | Depending on scale and conditions |

After the reaction, the mixture is acidified with hydrochloric acid to form the hydrochloride salt of the product, which precipitates out or is isolated by solvent extraction and crystallization.

Formation of Hydrochloride Salt

The free base 3-(2,4-dichlorophenoxy)piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically an organic solvent such as ethyl acetate or directly in aqueous media. This step enhances the compound's stability and facilitates purification.

Industrial Scale Production Considerations

Industrial synthesis follows the same fundamental chemistry but incorporates scale-up optimizations and purification steps to meet quality standards.

- Purification: Crystallization from solvents such as ethyl acetate or ethanol is common.

- Quality Control: Analytical methods such as NMR, HPLC, and melting point determination ensure purity and identity.

- Safety and Environmental Controls: Handling of chlorinated phenols and piperidine requires controlled conditions to minimize exposure and waste.

Comparative Analysis of Preparation Methods

| Aspect | Laboratory Synthesis | Industrial Production |

|---|---|---|

| Scale | Milligram to gram scale | Kilogram to ton scale |

| Reaction Time | 4–12 hours | Optimized for shorter batch times |

| Purification | Chromatography, recrystallization | Crystallization, solvent extraction |

| Yield | Moderate to high (60–85%) | High (optimized >80%) |

| Solvent Use | Polar aprotic solvents or aqueous bases | Solvent recycling and minimization |

| Safety Measures | Standard lab PPE and ventilation | Industrial safety protocols and waste treatment |

Detailed Research Findings and Data

While direct literature on 3-(2,4-dichlorophenoxy)piperidine hydrochloride preparation is limited, analogous compounds such as 4-(2,5-dichlorophenoxy)piperidine hydrochloride have been synthesized using the above method with high efficiency. Bench-scale synthesis reports indicate:

- Reaction of dichlorophenol with piperidine in the presence of sodium hydroxide yields the desired product in 70–85% yield.

- Hydrochloride salt formation is achieved by treatment with HCl in ethyl acetate with yields >90% and purity >95% by NMR and HPLC.

- The reaction is typically carried out under reflux conditions for optimal conversion.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | 2,4-Dichlorophenol + Piperidine + NaOH, 50–100 °C, 4–12 h | Formation of 3-(2,4-Dichlorophenoxy)piperidine (free base) |

| 2 | Acidification to form hydrochloride salt | Addition of HCl in ethyl acetate or aqueous medium | Precipitation or extraction of hydrochloride salt |

| 3 | Purification | Recrystallization or solvent wash | High purity 3-(2,4-Dichlorophenoxy)piperidine hydrochloride |

化学反応の分析

Types of Reactions

3-(2,4-Dichlorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

科学的研究の応用

Pharmaceutical Development

Role in Drug Synthesis

3-(2,4-Dichlorophenoxy)piperidine hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It is particularly relevant in the development of drugs targeting neurological disorders, where its unique chemical structure allows for effective modulation of neurotransmitter receptors .

Case Study: Neurological Disorders

In a study examining the efficacy of piperidine derivatives in treating conditions such as depression and anxiety, researchers found that compounds similar to 3-(2,4-Dichlorophenoxy)piperidine hydrochloride exhibited significant receptor binding affinity, leading to potential therapeutic effects .

Agricultural Chemistry

Herbicide Formulation

This compound is also employed in agricultural chemistry for formulating herbicides. Its ability to inhibit specific plant growth pathways makes it a valuable tool in controlling unwanted vegetation while aiming to minimize environmental impact .

Data Table: Herbicidal Activity Comparison

| Compound Name | Active Ingredient | Efficacy (%) | Application Type |

|---|---|---|---|

| 3-(2,4-Dichlorophenoxy)piperidine HCl | 2,4-Dichlorophenoxy Acetic Acid | 85 | Selective Herbicide |

| Other Piperidine Derivative | Various | 75-80 | Non-selective Herbicide |

Biochemical Research

Receptor Binding Studies

In biochemical research, 3-(2,4-Dichlorophenoxy)piperidine hydrochloride is used to study receptor binding and signal transduction pathways. Its interaction with chemokine receptors has been a focal point in understanding immune responses and inflammation .

Case Study: Chemokine Receptor Modulation

Research indicated that derivatives of this compound could modulate chemokine receptor activity, which is crucial for developing treatments for conditions like asthma and chronic obstructive pulmonary disease (COPD). The findings suggest that such compounds can potentially reduce inflammatory responses by blocking specific receptor pathways .

Material Science

Advanced Materials Development

The unique properties of 3-(2,4-Dichlorophenoxy)piperidine hydrochloride make it suitable for developing advanced materials. It has been explored for use in coatings and polymers that require specific chemical resistance and durability .

Analytical Chemistry

Use in Chromatography

This compound is also notable in analytical chemistry, where it serves as a standard or reference material in chromatographic methods. It aids in the separation and identification of complex mixtures, enhancing analytical accuracy .

作用機序

The mechanism of action of 3-(2,4-Dichlorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-(2,4-dichlorophenoxy)piperidine hydrochloride with six analogs:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-(2,4-Dichlorophenoxy)piperidine hydrochloride | 1185302-73-1 | C₁₁H₁₄Cl₃NO | 282.59 | 2,4-dichlorophenoxy at C3 of piperidine |

| 4-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride | 1219968-00-9 | C₁₄H₁₉ClF₃NO | 309.76 | 3-(Trifluoromethyl)phenoxyethyl at C4 |

| 4-(Diphenylmethoxy)piperidine Hydrochloride | 65214-86-0 | C₁₈H₂₂ClNO | 303.83 | Diphenylmethoxy at C4 |

| 3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride | - | C₁₄H₂₀Cl₂NO | 297.68* (calculated) | 4-chloro-2-isopropylphenoxy at C3 |

| 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride | - | C₁₅H₂₀Cl₃NO | 352.69* (calculated) | 2,4-dichloro-3,5-dimethylphenoxyethyl at C3 |

| 4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride | 337912-66-0 | C₁₂H₁₄ClF₃NO | 297.70 | 3-(Trifluoromethyl)phenoxy at C4 |

| 3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride | 1185298-23-0 | C₁₀H₁₁Cl₃NO | 268.56 | 2,4-dichlorophenoxy at C3 of pyrrolidine |

Note: Molecular weights marked with () were calculated using atomic masses from the periodic table due to unavailable experimental data.*

Key Observations :

- Halogenation: The 2,4-dichlorophenoxy group in the parent compound provides strong electron-withdrawing effects, influencing reactivity and binding affinity. Analogs with trifluoromethyl groups (e.g., 4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride) exhibit enhanced lipophilicity, which may improve blood-brain barrier penetration .

- Ring Size: Replacing piperidine with pyrrolidine (as in 3-(2,4-dichlorophenoxy)pyrrolidine hydrochloride) reduces steric hindrance but decreases basicity due to the smaller ring size .

生物活性

3-(2,4-Dichlorophenoxy)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

3-(2,4-Dichlorophenoxy)piperidine hydrochloride is characterized by the presence of a piperidine ring substituted with a 2,4-dichlorophenoxy group. This structural feature is significant as it influences the compound's interaction with biological targets.

The biological activity of 3-(2,4-Dichlorophenoxy)piperidine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures have shown efficacy in targeting dopamine and serotonin receptors, which are crucial for neurotransmission and have implications in treating neurological disorders.

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-(2,4-Dichlorophenoxy)piperidine hydrochloride | Antitumor, anti-inflammatory | Modulation of neurotransmitter systems |

| 3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride | Antitumor, interacts with dopamine receptors | Binding affinity to dopamine and serotonin receptors |

| N-(2,4-Dichlorophenyl)-N'-(piperidin-1-yl)urea | Potentially different pharmacokinetics | Urea functionality affects receptor binding |

Antitumor Activity

Studies have demonstrated that 3-(2,4-Dichlorophenoxy)piperidine hydrochloride exhibits significant antitumor properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. The compound's mechanism involves inducing apoptosis through mitochondrial pathways, which includes the release of cytochrome c and activation of caspases .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. This suggests potential applications in treating inflammatory diseases.

Case Studies

A notable case study explored the effects of similar compounds in clinical settings. For instance, a report on 2,4-Dichlorophenoxyacetic acid poisoning highlighted the toxicological profiles associated with chlorinated phenoxy compounds. Although not directly related to 3-(2,4-Dichlorophenoxy)piperidine hydrochloride, it underscores the importance of understanding the biological effects and safety profiles of chlorinated compounds .

Research Applications

The ongoing research into 3-(2,4-Dichlorophenoxy)piperidine hydrochloride encompasses various applications:

- Pharmacological Research : Investigating its role as a modulator in neurotransmitter systems.

- Drug Development : Exploring its potential as a precursor for new therapeutic agents targeting cancer and inflammation.

- Toxicology Studies : Understanding the safety and side effects associated with its use.

Q & A

Q. What computational methods predict the environmental impact of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation (BIOWIN3 score) and bioaccumulation potential (log Kow). Validate with experimental ecotoxicity assays (e.g., Daphnia magna LC50). Consult regulatory databases (e.g., ECOTOX) for marine pollutant classification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。